molecular formula C6H3BrN2OS B13137471 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione

4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione

Cat. No.: B13137471
M. Wt: 231.07 g/mol
InChI Key: KAHICGWSAHDCII-UHFFFAOYSA-N
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Description

4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione is a heterocyclic compound characterized by the presence of a bromine atom and a thione group attached to an oxazolo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-hydroxypyridine with carbon disulfide and bromine in the presence of a base, followed by cyclization to form the desired oxazolo-pyridine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to the thione form.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted oxazolo-pyridine derivatives.
  • Oxidized forms like sulfoxides and sulfones.

Scientific Research Applications

4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its bromine and thione groups make it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C6H3BrN2OS

Molecular Weight

231.07 g/mol

IUPAC Name

4-bromo-3H-[1,3]oxazolo[4,5-c]pyridine-2-thione

InChI

InChI=1S/C6H3BrN2OS/c7-5-4-3(1-2-8-5)10-6(11)9-4/h1-2H,(H,9,11)

InChI Key

KAHICGWSAHDCII-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC(=S)N2)Br

Origin of Product

United States

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